molecular formula C28H51N9O7 B606470 Caprooyl Tetrapeptide-3 acetate

Caprooyl Tetrapeptide-3 acetate

Cat. No.: B606470
M. Wt: 625.8 g/mol
InChI Key: UAAVFMYNDSZDNL-OCIDDWSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 linked to caproic acid. It is a biomimetic lipopeptide structure based on transforming growth factor beta, which plays an essential role in the natural production of extracellular matrix components. This compound is widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties .

Mechanism of Action

Target of Action

Caprooyl Tetrapeptide-3 Acetate primarily targets the dermal-epidermal junction (DEJ), a critical region in the skin that connects the epidermis and dermis . The DEJ’s major components are Laminin-5, Collagen VII, and Fibronectin . These proteins play essential roles in maintaining the structural integrity of the skin and facilitating optimal cell functions .

Mode of Action

This compound interacts with its targets by stimulating the synthesis of key structural proteins at the DEJ . It boosts the production of Laminin-5 by up to 26% and Fibronectin by up to 60%, thereby improving the mechanical properties of the skin . It also enhances the expression of genes responsible for the production of Collagen VII .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of extracellular matrix components . By enhancing the synthesis of key structural proteins, it contributes to the maintenance of optimal skin structure . This process involves the reverse β-oxidation pathway .

Pharmacokinetics

This structure is likely to influence its pharmacokinetic properties, including its solubility and stability .

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to skin health. It activates the skin’s natural recovery cycle, reduces fine lines and wrinkles, and improves skin elasticity . In clinical studies, a face cream based on this compound showed a significant decrease in the appearance of fine lines and wrinkles .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, excessive exposure to UV light, toxins, pollutants, and inflammation can affect the skin’s condition and the compound’s effectiveness . .

Biochemical Analysis

Preparation Methods

Caprooyl Tetrapeptide-3 acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial production methods involve large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and optimized for large-scale production, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Caprooyl Tetrapeptide-3 acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and electrophiles like alkyl halides. The major products formed from these reactions include modified peptides with altered functional groups .

Scientific Research Applications

Caprooyl Tetrapeptide-3 acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Caprooyl Tetrapeptide-3 acetate is unique due to its specific peptide sequence and its ability to stimulate the production of extracellular matrix components. Similar compounds include:

This compound stands out due to its comprehensive effects on skin structure and function, making it a valuable ingredient in anti-aging formulations .

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAVFMYNDSZDNL-OCIDDWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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